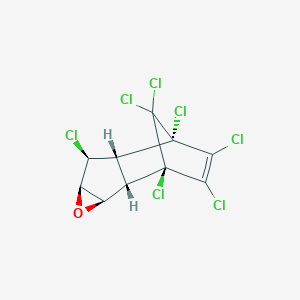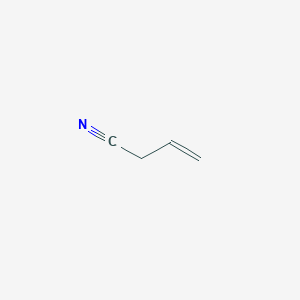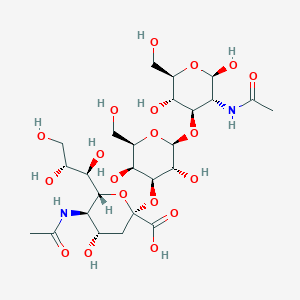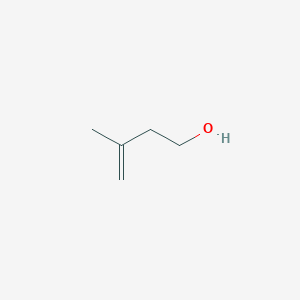
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a heterocyclic organic compound. It is used extensively in chemical and biological research. The compound has a molecular weight of 271.65 .
Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is 1S/C12H8ClF2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)13)3-6(14)4-9(11)15/h3-5H,2H2,1H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Applications De Recherche Scientifique
Chloroquine Derivatives and Antimalarial Research
Chloroquine and its derivatives, including compounds with structural modifications like ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, have been extensively studied for their antimalarial effects. Research has focused on overcoming resistance to chloroquine by modifying its structure to enhance efficacy against chloroquine-resistant Plasmodium falciparum strains. These efforts aim to repurpose chloroquine derivatives for various infectious and noninfectious diseases, highlighting the potential of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in similar contexts (Njaria et al., 2015).
Antioxidant Capacity and Chemical Analysis
Compounds with the quinoline structure have been analyzed for their antioxidant capacity, indicating potential research applications of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in studying oxidative stress and its mitigation. Techniques and assays developed for these studies, such as ABTS/PP decolorization assays, could be applicable for assessing the antioxidant properties of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and related compounds (Ilyasov et al., 2020).
Biochemical Research and Enzyme Inhibition
The investigation of enzyme inhibitors, particularly in the context of plant growth regulation and ethylene production, can be relevant to ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate. Research into compounds like 1-MCP (1-methylcyclopropene) that inhibit ethylene effects provides a foundation for exploring how ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate might influence biochemical pathways and enzyme activity (Blankenship & Dole, 2003).
Pharmacological and Toxicological Evaluation
The pharmacological properties of compounds structurally related to ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, such as chlorogenic acid and its roles in metabolic syndrome treatment, highlight the importance of evaluating the pharmacological and toxicological profiles of such compounds. These studies inform on potential therapeutic applications and safety considerations (Naveed et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)13)3-6(14)4-9(11)15/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWQEZYRYNMMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363156 |
Source


|
| Record name | ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | |
CAS RN |
150258-20-1 |
Source


|
| Record name | ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid](/img/structure/B123552.png)




![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)





